molecular formula C12H16ClN B15263512 3-chloro-N-(1-cyclopropylethyl)-2-methylaniline

3-chloro-N-(1-cyclopropylethyl)-2-methylaniline

Cat. No.: B15263512
M. Wt: 209.71 g/mol
InChI Key: BWKDIGNWDCGESH-UHFFFAOYSA-N
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Description

3-chloro-N-(1-cyclopropylethyl)-2-methylaniline is an organic compound with the molecular formula C11H14ClN It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position, a cyclopropylethyl group at the nitrogen atom, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-cyclopropylethyl)-2-methylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and 1-cyclopropylethylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like dichloromethane or toluene is used.

    Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chloroaniline is reacted with 1-cyclopropylethylamine in the presence of a base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-cyclopropylethyl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-chloro-N-(1-cyclopropylethyl)-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-cyclopropylethyl)-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline
  • 3-chloro-N-(1-cyclopropylethyl)-5-(trifluoromethyl)-2-pyridinamine
  • 3-chloro-N-(1-cyclopropylethyl)-N-methylpyrazin-2-amine

Uniqueness

3-chloro-N-(1-cyclopropylethyl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylethyl group and the methyl group on the aniline ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

3-chloro-N-(1-cyclopropylethyl)-2-methylaniline

InChI

InChI=1S/C12H16ClN/c1-8-11(13)4-3-5-12(8)14-9(2)10-6-7-10/h3-5,9-10,14H,6-7H2,1-2H3

InChI Key

BWKDIGNWDCGESH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(C)C2CC2

Origin of Product

United States

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